molecular formula C26H25N7O B6567280 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1006274-93-6

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No.: B6567280
CAS No.: 1006274-93-6
M. Wt: 451.5 g/mol
InChI Key: IXQPGAPCTLLOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group and a 3-methylpyrazole moiety. The 3,5-dimethylbenzamide group further modifies its physicochemical and pharmacological profile. This structure is typical of kinase-targeting agents, where the pyrazolo[3,4-d]pyrimidine scaffold often serves as a purine mimetic for ATP-binding site interactions .

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O/c1-15-9-16(2)11-20(10-15)26(34)30-23-12-18(4)31-33(23)25-21-13-29-32(24(21)27-14-28-25)22-8-6-7-17(3)19(22)5/h6-14H,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPGAPCTLLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often target specific enzymes involved in cancer cell proliferation. By inhibiting these enzymes, they can effectively reduce tumor growth.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo-pyrimidine derivative showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations .

Anti-inflammatory Properties

Another notable application is in the treatment of inflammatory diseases. The compound's structure allows it to modulate pathways associated with inflammation:

  • Research Findings : In vitro studies have shown that similar pyrazolo derivatives can inhibit the production of pro-inflammatory cytokines. For example, a derivative was found to reduce TNF-alpha levels significantly in a lipopolysaccharide-induced inflammation model .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor:

  • Kinase Inhibition : Pyrazolo derivatives have been shown to inhibit various kinases implicated in cancer progression. A study highlighted that a closely related compound inhibited the activity of the PI3K pathway, which is crucial for cell survival and proliferation .

Novel Drug Development

The ongoing research into compounds like this compound is paving the way for new drug candidates:

  • Lead Compounds : The unique structural features of this compound make it an attractive lead for developing new therapeutic agents targeting specific diseases such as cancer and autoimmune disorders.

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
Anticancer ActivityInhibition of tumor growth enzymes
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme InhibitionTargeting kinase pathways

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₇H₂₅N₇O 463.54 2,3-dimethylphenyl, 3,5-dimethylbenzamide High hydrophobicity; potential kinase inhibition due to pyrazolo[3,4-d]pyrimidine core
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide C₂₆H₂₅N₇O₂ 467.53 2,3-dimethylphenyl, 4-ethoxybenzamide Ether group enhances solubility; moderate molecular weight
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide C₂₂H₁₄ClF₂N₇O 465.8 3-chlorophenyl, 2,4-difluorobenzamide Electron-withdrawing substituents (Cl, F) may improve binding affinity and metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... C₂₇H₂₁F₂N₅O₃S 589.1 Chromenyl, sulfonamide Bulky chromenyl group increases molecular weight; solid-state stability (MP: 175–178°C)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₇H₂₄F₂N₆O₂ 502.5 Difluoromethyl, methoxyphenyl, pyrazolo[1,5-a]pyrimidine core Alternate pyrimidine core (pyrazolo[1,5-a]pyrimidine) may alter target selectivity

Pharmacological and Physicochemical Implications

Substituent Effects on Solubility and Bioavailability The 4-ethoxybenzamide analog () introduces an ether oxygen, likely improving aqueous solubility compared to the target compound’s hydrophobic 3,5-dimethylbenzamide group .

Core Modifications and Target Binding The pyrazolo[1,5-a]pyrimidine core in ’s compound alters the heterocyclic system’s geometry, which may shift kinase selectivity compared to the pyrazolo[3,4-d]pyrimidine scaffold .

NMR and Structural Insights

  • NMR data () highlight that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting these regions directly interact with biological targets. The target compound’s dimethyl groups in these regions may optimize hydrophobic interactions without introducing polar or bulky groups .

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold serves as the central heterocyclic framework. A validated approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with formamidine acetate under refluxing acetic acid . For example, heating 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formamidine acetate at 120°C for 6 hours yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 72% yield . Adapting this method, the 2,3-dimethylphenyl substituent can be introduced by substituting phenyl with 2,3-dimethylphenyl during the initial pyrazole synthesis.

Key variables impacting yield include:

  • Temperature : Elevated temperatures (100–120°C) enhance cyclization kinetics.

  • Solvent : Polar aprotic solvents like DMF or acetic acid improve solubility of intermediates .

Functionalization via Suzuki-Miyaura Coupling

The 3-methyl-1H-pyrazol-5-yl group at position 4 of the pyrazolo[3,4-d]pyrimidine core is installed via palladium-catalyzed cross-coupling. As demonstrated in , 1H-pyrazol-5-ylboronic acid reacts with brominated heterocycles under Suzuki conditions. For instance, coupling 6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-f]pyrimidin-7(8H)-one with 1H-pyrazol-5-ylboronic acid using Pd(dppf)Cl₂ and triethylamine in dioxane/water (4:1) at 95°C for 3 hours achieves 36% yield .

Optimization Insights :

  • Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .

  • Base : Triethylamine (TEA) or NaHCO₃ minimizes side reactions compared to stronger bases .

Reaction ComponentRoleExample from Literature
Pd(dppf)Cl₂Cross-coupling catalyst36% yield in dioxane/water
1H-Pyrazol-5-ylboronic acidNucleophilic coupling partnerUsed in for pyrazole addition
TEABaseNeutralizes HBr byproduct

Regioselective N-Alkylation

Positioning the 2,3-dimethylphenyl group at N1 of the pyrazolo[3,4-d]pyrimidine requires regioselective alkylation. A literature method for similar systems uses 2,3-dimethylphenylboronic acid in a Buchwald-Hartwig amination with Pd₂(dba)₃ and Xantphos . For example, coupling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2,3-dimethylphenylboronic acid in toluene at 110°C for 12 hours affords the N1-aryl product in 58% yield .

Challenges :

  • Competing C- vs. N-arylation requires precise control of Pd ligands.

  • Bulky ligands (Xantphos) favor N-arylation by stabilizing the transition state .

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by preparative HPLC (ACN/0.1% TFA) . Characterization via 1H^1H NMR and LC-MS is critical to confirm regiochemistry and purity. For instance, the target compound’s 1H^1H NMR should display singlets for the 3,5-dimethylbenzamide protons (δ 2.25–2.67 ppm) and pyrazole NH (δ 12.22 ppm) .

Yield Optimization Strategies

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 45 minutes at 160°C in ).

  • Solvent Mixtures : Dioxane/water (4:1) enhances boronic acid solubility while suppressing protodeboronation .

  • Protecting Groups : Temporary protection of amine functionalities with Boc or PMB prevents unwanted side reactions during cross-coupling .

Comparative Analysis of Synthetic Routes

RouteKey StepYield (%)AdvantagesLimitations
1Suzuki coupling → Amidation36–45Modular; scalableMultiple purification steps
2One-pot cyclization/coupling25–30Fewer intermediatesLower regioselectivity

Q & A

Q. What are the key synthetic routes for preparing N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 3-methyl-1H-pyrazol-5-amine with substituted phenylhydrazines under acidic or basic conditions .
  • Step 2 : Coupling the core with 3,5-dimethylbenzamide via nucleophilic substitution or amidation reactions. Optimization of solvents (e.g., DMF, THF) and catalysts (e.g., EDCl/HOBt) is critical for regioselectivity .
  • Key Conditions : Temperature (60–100°C), inert atmosphere (N₂/Ar), and reaction time (12–48 hours) significantly impact purity and yield .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features are most challenging to confirm?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on aromatic rings and pyrazole/pyrimidine cores. Overlapping signals for methyl groups (e.g., 2,3-dimethylphenyl) require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) confirms molecular formula, particularly for distinguishing isotopic patterns of halogenated analogs .
  • X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., 3,5-dimethylbenzamide) and confirms regiochemistry .

Q. What are the preliminary biological screening protocols for this compound, and which assays are prioritized?

  • Methodological Answer :
  • In vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based ATP competition assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How do substituent variations (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) influence biological activity, and how can data contradictions be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., -F) enhance kinase binding via dipole interactions, while bulky substituents (e.g., -CH₃) may reduce solubility .
  • Case Study : A 4-fluorophenyl analog showed 10-fold higher EGFR inhibition than the 3-chlorophenyl derivative, attributed to improved π-π stacking .
  • Resolving Contradictions : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) and computational docking to clarify steric/electronic effects .

Q. What computational strategies are employed to predict reaction pathways and optimize synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models reaction intermediates and transition states for key steps (e.g., cyclization) .
  • Machine Learning : Training datasets on similar pyrazolo[3,4-d]pyrimidine syntheses predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Example : ICReDD’s reaction path search methods identified THF as superior to DCM for amidation, improving yields by 25% .

Q. How can metabolic stability and toxicity be assessed preclinically, and what are common pitfalls?

  • Methodological Answer :
  • Microsomal Stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks; false positives may arise from compound aggregation .
  • Pitfalls : Overreliance on in silico models without experimental validation; use combinatorial in vitro/in vivo approaches .

Q. What strategies mitigate crystallinity issues during formulation, and how is bioavailability improved?

  • Methodological Answer :
  • Polymorph Screening : High-throughput crystallization trials (e.g., solvent evaporation, slurry conversion) to identify stable forms .
  • Amorphization : Spray-drying with polymers (e.g., PVP, HPMC) enhances dissolution rates; monitor physical stability via DSC/XRD .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.